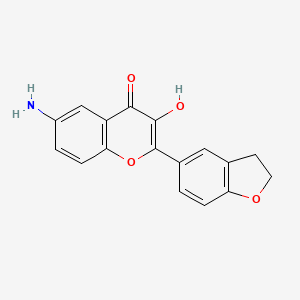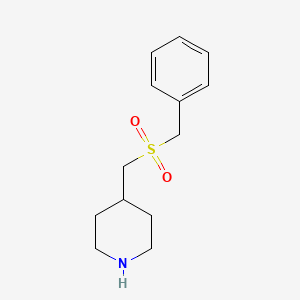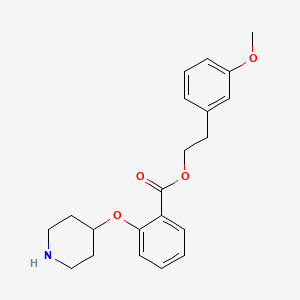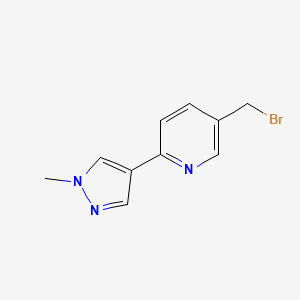
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group and a methylsulfanyl group attached to the thiazole ring. Thiazoles have been extensively studied for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which is a well-known procedure for producing thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are frequently employed in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazoles .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-Methyl-2-ethyl-4,5-dihydro-1,3-thiazole: Contains an ethyl group instead of a methylsulfanyl group, leading to variations in reactivity.
Uniqueness
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Eigenschaften
Molekularformel |
C5H9NS2 |
|---|---|
Molekulargewicht |
147.3 g/mol |
IUPAC-Name |
5-methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS2/c1-4-3-6-5(7-2)8-4/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MFXACDCYMVVPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)


![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)



![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
